molecular formula C13H11NO2 B3323885 Methyl 3-phenylpicolinate CAS No. 174681-89-1

Methyl 3-phenylpicolinate

Cat. No.: B3323885
CAS No.: 174681-89-1
M. Wt: 213.23 g/mol
InChI Key: XFIIGQCBBAWRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenylpicolinate is a methyl ester derivative of 3-phenylpicolinic acid, characterized by a pyridine ring substituted with a phenyl group at the 3-position and a carboxylate ester at the 2-position. Its molecular formula is inferred as C₁₃H₁₁NO₂ (molecular weight: 213.23 g/mol), derived from analogous picolinate esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylpicolinate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-phenylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-phenylpicolinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid, which can then interact with metal ions or enzymes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 3-phenylpicolinate with four analogs, highlighting substituent effects, physicochemical properties, and applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Notes
This compound C₁₃H₁₁NO₂ 213.23 Phenyl (C₆H₅) at position 3 Not available Inferred: Intermediate in organic synthesis
Methyl 3-(4-chlorophenyl)picolinate C₁₃H₁₀ClNO₂ 247.68 4-Chlorophenyl at position 3 Not specified Supplier data available; potential agrochemical use
Methyl 3-formylpicolinate C₈H₇NO₃ 165.15 Formyl (-CHO) at position 3 133155-82-5 Organic synthesis substrate
Methyl 3-fluoro-5-hydroxypicolinate C₇H₆FNO₃ 171.13 Fluoro (-F) at 3, hydroxyl (-OH) at 5 1256836-96-0 Pharmaceutical intermediate (95% purity)
Methyl 3-amino-6-methoxypicolinate C₈H₁₀N₂O₃ 182.18 Amino (-NH₂) at 3, methoxy (-OCH₃) at 6 938439-54-4 Laboratory research (non-drug)

Methyl 3-(4-Chlorophenyl)picolinate

  • Chlorine’s electron-withdrawing nature may reduce reactivity in nucleophilic substitutions.

Methyl 3-Formylpicolinate

  • The formyl group introduces electrophilic reactivity, enabling condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocycles .
  • Lower molecular weight (165.15 g/mol) suggests higher volatility than phenyl-substituted analogs.

Methyl 3-Fluoro-5-Hydroxypicolinate

  • Fluorine enhances metabolic stability and bioavailability in drug candidates, while the hydroxyl group enables hydrogen bonding, improving solubility .
  • Dual substitution (fluoro and hydroxyl) balances lipophilicity and polarity.

Methyl 3-Amino-6-Methoxypicolinate

  • The amino group facilitates hydrogen bonding and participation in coupling reactions (e.g., amide formation), whereas the methoxy group donates electron density, stabilizing the pyridine ring .
  • Restricted to laboratory use due to safety protocols.

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CHO) reduce pyridine ring electron density, affecting coordination chemistry and catalytic activity. Conversely, electron-donating groups (e.g., -OCH₃) enhance aromatic stability .
  • Solubility: Hydroxyl and amino groups improve aqueous solubility, critical for pharmaceutical formulations, while phenyl and chloro substituents favor nonpolar media .
  • Synthetic Utility: Formyl and amino derivatives serve as versatile intermediates for constructing complex molecules, such as kinase inhibitors or fluorescent probes .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Methyl 3-phenylpicolinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common routes include esterification of 3-phenylpicolinic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For purity, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are recommended. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Verify aromatic proton signals (δ 7.2–8.5 ppm for phenyl/pyridine rings) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 229.1) and fragmentation patterns.
  • FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). Cross-reference with literature data .

Q. What are the primary biological or pharmacological screening models for this compound?

  • Methodological Answer : Prioritize in vitro assays such as:

  • Enzyme inhibition (e.g., kinases, esterases) using fluorogenic substrates.
  • Cytotoxicity (MTT assay on cancer cell lines like HeLa or HEK293).
  • Solubility and stability studies (HPLC monitoring in PBS at 37°C). Include positive controls (e.g., staurosporine for cytotoxicity) and statistical validation (triplicate runs, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time) or impurity interference. Conduct:

  • Comparative assays : Replicate studies under standardized conditions (e.g., CLSI guidelines).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations.
  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity or metabolomics to identify off-target effects. Publish raw data and statistical methods transparently .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • Systematic substitution : Modify phenyl/pyridine substituents (e.g., electron-withdrawing groups at position 4) and assess activity shifts.
  • Computational modeling : Perform DFT (density functional theory) to predict electronic effects or molecular docking (AutoDock Vina) to map binding poses.
  • Meta-analysis : Aggregate data from published analogs to identify pharmacophore trends. Use tools like ChemAxon or Schrödinger Suite .

Q. How should researchers design experiments to address the environmental stability of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis kinetics : Monitor degradation at varying pH (2–10) and temperatures (25–50°C) via LC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD guidelines). Report half-life (t₁/₂) and QSAR predictions .

Q. Methodological Challenges

Q. What are common pitfalls in characterizing this compound’s physicochemical properties, and how can they be mitigated?

  • Answer : Errors in logP (partition coefficient) measurements often arise from inconsistent solvent systems. Use shake-flask method with octanol/water (pre-saturated) and validate via HPLC retention time correlation. For pKa determination, employ potentiometric titration with a GLpKa instrument .

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

  • Answer : Combine synthetic chemistry with bioinformatics (e.g., PubChem BioAssay data mining) and materials science (e.g., MOF encapsulation for controlled release). Collaborate with toxicologists for ADMET profiling and regulatory compliance .

Q. Data Presentation Guidelines

Q. What are best practices for presenting spectral data and biological results in publications?

  • Answer :

  • Figures : Highlight key NMR/IR peaks with annotations (avoid overcrowding). Use color-coded dose-response curves.
  • Tables : Include Rf values (TLC), retention times (HPLC), and statistical metrics (p-values, confidence intervals).
  • Compliance : Follow IUPAC nomenclature and journal-specific guidelines (e.g., Medicinal Chemistry Research’s requirements for spectral data) .

Properties

IUPAC Name

methyl 3-phenylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-11(8-5-9-14-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGQCBBAWRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-{[(trifluoromethyl)sulfonyl]oxy}pyridine-2-carboxylate (148.6 g, 521 mmol) in anhydrous toluene (550 ml) were added potassium carbonate (148.6 g), tetrakis(triphenylphosphine)palladium(0) (6 g), and phenyl boronic acid (70 g, 574 mmol). The reaction was equipped with a mechanical stirring apparatus and heated to reflux for 2 h. The reaction suspension was filtered through a bed of celite and washed with EtOAc. The filtrate was concentrated in vacuo and purified via flash chromatography (silica, 20% EtOAc/hexanes isocratic) to provide methyl 3-phenylpyridine-2-carboxylate (88.5 g).
Quantity
148.6 g
Type
reactant
Reaction Step One
Quantity
148.6 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-phenylpicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-phenylpicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-phenylpicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 3-phenylpicolinate
Reactant of Route 5
Reactant of Route 5
Methyl 3-phenylpicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 3-phenylpicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.